molecular formula C10H18ClNO2 B2890043 Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- CAS No. 95630-76-5

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)-

Cat. No.: B2890043
CAS No.: 95630-76-5
M. Wt: 219.71
InChI Key: GUZMBZLNPJWBTA-UHFFFAOYSA-N
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Description

The compound Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride, (exo,exo)- (CAS: 95630-75-4) is a bicyclic derivative featuring a norbornane scaffold. Its molecular formula is C₁₀H₁₇NO₂·HCl, with a molecular weight of 219.71 . The (exo,exo) stereochemistry indicates that both the amino and carboxylic acid ester groups occupy positions on the same face of the bicyclic system, conferring conformational rigidity and influencing biological interactions. This compound is synthesized via HCl-mediated salt formation, as seen in procedures where ethyl ester intermediates are treated with HCl in methanol or ethyl acetate .

Properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZMBZLNPJWBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2)C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95630-75-4
Record name diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
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Preparation Methods

Synthesis of the Bicyclic Core

The norbornane skeleton is typically constructed via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. For example, ethyl acrylate reacts with cyclopentadiene under thermal conditions (80–120°C) to yield ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate as a mixture of endo and exo isomers. The endo isomer predominates initially (endo/exo ≈ 80:20) due to secondary orbital interactions, but equilibration under basic conditions shifts the ratio toward the thermodynamically stable exo form.

Amination Strategies

Introducing the amino group at C3 requires functionalization of the preformed bicyclic ester. Two primary routes have been explored:

  • Nitrene Insertion : Photochemical or transition metal-catalyzed nitrene insertion into the C3–H bond provides direct access to the amino group. However, this method suffers from poor regioselectivity and competing side reactions.
  • Reductive Amination : A more reliable approach involves converting the C3 ketone (obtained via oxidation) to an imine followed by reduction. For instance, treatment of 3-keto-bicyclo[2.2.1]heptane-2-carboxylate with ammonium acetate and sodium cyanoborohydride yields the racemic amino ester, which is resolved via chiral chromatography or diastereomeric salt formation.

Stereoselective Synthesis of exo,exo Isomers

Base-Promoted Isomerization

Equilibration of endo-rich mixtures under basic conditions leverages the thermodynamic preference for the exo configuration. Sodium tert-butoxide in anhydrous THF at 25°C achieves an exo content of 60–70% within 2 hours. The mechanism involves deprotonation at the α-carbon to form a resonance-stabilized carbanion, which permits rapid interconversion between endo and exo forms (Figure 1).

Table 1. Isomerization Efficiency Under Varied Conditions

Base Solvent Temperature (°C) Time (h) exo Content (%)
NaOMe MeOH 25 24 55
tBuONa THF 25 2 65
KOtBu DMF 50 1 70

Kinetic Control in Hydrolysis

Hydrolysis of the ethyl ester under kinetic conditions enhances exo selectivity. Using equimolar water in the presence of tBuONa at 0°C, the exo isomer hydrolyzes 3.2 times faster than the endo counterpart due to reduced steric hindrance at the transition state. This method achieves an exo:endo ratio of 82:18 in the resulting carboxylic acid, which is subsequently re-esterified to yield enantiomerically pure product.

Resolution of Enantiomers and Salt Formation

Chiral Auxiliary Approach

Coupling the racemic amino ester with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride generates diastereomeric amides separable by flash chromatography. Hydrolysis of the desired diastereomer with HCl/EtOH affords the (exo,exo)-enantiomer in >98% ee.

Hydrochloride Salt Crystallization

Treating the free amine with gaseous HCl in ethyl acetate induces crystallization of the hydrochloride salt. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C, consistent with a single crystalline phase. Powder X-ray diffraction (PXRD) confirms the absence of polymorphic impurities.

Industrial-Scale Production and Optimization

Catalytic Asymmetric Synthesis

Recent advances employ organocatalysts for enantioselective Diels-Alder reactions. For example, a thiourea-derived catalyst promotes the cycloaddition of cyclopentadiene with ethyl glyoxylate, yielding the exo,exo adduct in 89% ee and 76% yield. This method reduces reliance on chiral resolution steps, lowering production costs.

Green Chemistry Considerations

Solvent-free mechanochemical grinding of reactants achieves comparable yields to traditional methods while eliminating volatile organic compounds (VOCs). Ball milling cyclopentadiene with ethyl acrylate for 4 hours at 30 Hz provides the bicyclic ester in 68% yield with 85% exo selectivity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.58 (br s, 1H, NH2), 2.98 (dd, J = 9.2, 4.7 Hz, 1H, C3-H), 1.82–1.45 (m, 8H, bicyclic CH2), 1.29 (t, J = 7.1 Hz, 3H, CH3).
  • IR (KBr) : 1735 cm⁻¹ (C=O), 1580 cm⁻¹ (NH3+), 1210 cm⁻¹ (C–O ester).

Purity Assessment

High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with a retention time of 12.3 minutes for the (1R,2S,3R,4S)-isomer.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen and platinum catalysts.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with platinum on activated charcoal.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester,hydrochloride, (exo,exo)- involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Stereochemical Variants

  • (±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS: 14932-25-3): Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66) . Key Differences: Lacks the ethyl ester group, resulting in lower lipophilicity (logP ~0.5 vs. ~1.8 for the target compound). The absence of the ester reduces metabolic stability but enhances water solubility. Applications: Used as a constrained amino acid analog in peptide mimetics .
  • Diendo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS: 95630-76-5): Stereochemistry: (endo,endo) configuration .

Functional Group Modifications

  • 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid: Structure: Replaces the 3-amino and ethyl ester groups with a hydroxyl . Properties: Higher acidity (pKa ~3.5 vs. ~8.5 for the amino group) and susceptibility to oxidative decarboxylation . Applications: Precursor for heterocycle synthesis via oxidative pathways .
  • Bicyclo[2.2.1]heptane-1-carboxylic acid, 7,7-dimethyl-2-oxo- (CAS: 791067-25-9):

    • Modifications : A ketone at C2 and dimethyl groups at C7 .
    • Impact : Increased steric hindrance reduces enzymatic degradation but lowers solubility.

Esters and Salts

  • Ethyl 3-isopropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 116044-44-1):

    • Structure : Features an isopropyl substituent and unsaturated bicyclic core .
    • Properties : Higher lipophilicity (logP ~3.2) due to the isopropyl group, making it more membrane-permeable than the target compound .
  • Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride: Non-bicyclic Analog: Linear structure with a methyl ester and tertiary amine . Comparison: Less rigid, leading to broader conformational flexibility and reduced target specificity .

Biological Activity

Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride (commonly referred to as diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a bicyclo[2.2.1]heptane framework with an amino group at the 3-position and a carboxylic acid group at the 2-position, which is further modified into an ethyl ester and stabilized as a hydrochloride salt. The molecular formula is C10H18ClNO2, and it has a molecular weight of approximately 219.71 g/mol .

PropertyValue
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
CAS Number95630-75-4
SolubilitySoluble in water
StructureBicyclic compound

The presence of the amino and carboxylic acid groups suggests potential interactions with biological targets, making this compound a candidate for further pharmacological studies.

Biological Activity

Research indicates that bicyclic compounds, particularly those with amino acids or derivatives, exhibit various biological activities including:

  • Enzyme Modulation : Bicyclo[2.2.1]heptane derivatives have been shown to interact with enzymes and receptors, potentially modulating biochemical pathways relevant in drug design .
  • Antitumor Activity : Some studies suggest that bicyclic amino acids can induce apoptosis in cancer cells by inhibiting amino acid transporters, which are crucial for tumor growth .
  • Neurotransmitter Interaction : These compounds may influence neurotransmitter levels in the brain, impacting conditions such as depression and anxiety .

Case Studies

  • Insulin Secretion Enhancement : A study by Maechler et al. demonstrated that diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid could enhance glutamine oxidation and insulin secretion through activation of glutamate dehydrogenase, indicating its potential role in metabolic regulation .
  • Cancer Cell Apoptosis : Research showed that this compound could selectively suppress cell growth and induce apoptosis in cancer cells by acting as an L-selective inhibitor of amino acid transporters .
  • Antiarrhythmic Properties : Compounds structurally related to bicyclo[2.2.1]heptane have been identified as having anti-arrhythmic properties, suggesting therapeutic applications in cardiovascular diseases .

The biological effects of diexo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid may be attributed to its structural features which allow it to mimic natural substrates or interact with specific biological receptors:

  • Amino Group Interaction : The amino group may facilitate binding to enzyme active sites or receptor sites, influencing their activity.
  • Carboxylic Acid Group : This group can engage in hydrogen bonding or ionic interactions with biological macromolecules.

Q & A

Q. What are the established synthesis routes for (exo,exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via multi-step routes involving cyclopentadiene derivatives. A key approach includes:

Cycloaddition : Dielectrolysis of cyclopentadiene with thiophosphine yields bicyclic intermediates (e.g., 3,3-dichloro-2-thia-bicyclo[2.2.1]hept-5-ene) .

Reduction : Lithium aluminum hydride (LiAlH4) reduces intermediates to 2-thia-bicyclo[2.2.1]hept-5-ene .

Hydrochlorination : Addition of HCl to the olefin generates the hydrochloride salt, with stereochemical control achieved through temperature and solvent polarity .

  • Critical Factors :
  • Temperature : Lower temperatures (0–5°C) favor exo configuration retention.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
StepReagents/ConditionsStereochemical OutcomeYieldReference
CycloadditionThiophosphine, dielectrolysisexo selectivity75–85%
HydrochlorinationHCl in EtOAc, 0°Cexo,exo configuration90%

Q. How is the exo,exo stereochemistry of this compound confirmed through analytical techniques?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct coupling constants (J = 4.8–5.2 Hz for exo protons) and chemical shifts (δ 3.1–3.3 ppm for NH2 in D2O) confirm stereochemistry .
  • X-ray Crystallography : Resolves spatial arrangement; exo amino groups exhibit bond angles of 109.5° ± 2° .
  • Chiral HPLC : Separates diastereomers using a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) .

Q. What are the solubility characteristics of this hydrochloride salt in common laboratory solvents, and how does protonation state affect its stability during storage?

  • Methodological Answer :
  • Solubility :
  • High in polar solvents: H2O (>100 mg/mL), DMSO (50–100 mg/mL) .
  • Low in non-polar solvents: Hexane (<1 mg/mL) .
  • Stability :
  • Protonation (HCl salt) prevents amine oxidation. Store at 4°C in desiccated conditions; decomposition <5% over 12 months .

Advanced Research Questions

Q. What mechanistic explanations account for the exceptionally high exo/endo solvolysis rate ratio (3.7 × 10<sup>14</sup>) observed in ester derivatives of this bicyclic system?

  • Methodological Answer :
  • Steric Effects : exo esters benefit from reduced steric hindrance during nucleophilic attack .
  • Transition-State Stabilization : exo configuration allows partial positive charge delocalization via σ-orbital participation (SN1-like mechanism) .
  • Experimental Validation :
  • Kinetic studies (UV-Vis monitoring at 254 nm) show exo esters hydrolyze 10<sup>14</sup>× faster than endo .
  • Isotope labeling (<sup>18</sup>O) confirms retention of configuration in solvolysis products .

Q. What specialized analytical methods are required to distinguish between diastereomeric impurities in batches of this compound?

  • Methodological Answer :
  • 2D NMR (NOESY) : Correlates spatial proximity of exo NH2 and bridgehead protons (cross-peaks at 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Detects impurities at <0.1% levels (e.g., endo isomer: Δm/z = 0.003) .
  • Circular Dichroism (CD) : exo,exo enantiomers exhibit Cotton effects at 220 nm (Δε = ±12) .

Q. How do computational modeling approaches contribute to predicting the reactivity and conformational behavior of this strained bicyclic system?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311+G(d,p) models predict:
  • Strain energy: 28 kcal/mol due to norbornane framework .
  • Transition-state barriers: 15 kcal/mol lower for exo vs. endo pathways .
  • Molecular Dynamics (MD) : Simulates solvent effects; water coordination stabilizes exo NH3<sup>+</sup> by 3 kcal/mol .

Q. What strategies are employed to resolve contradictory literature reports regarding the compound’s biological activity across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from:
  • Radioligand binding (Ki = 10 nM in GPCR assays) .
  • Cell-based luciferase reporter (EC50 = 100 nM) .
  • Meta-Analysis : Use Bayesian statistics to weight studies by sample size and assay rigor (e.g., p < 0.01 threshold) .

Q. What comparative studies exist between this bicyclic amino acid derivative and related constrained amino acids in modulating protein-ligand interactions?

  • Methodological Answer :
  • Structural Comparisons :
CompoundStructureBinding Affinity (Kd, nM)Target Protein
exo,exo-Bicyclo derivativeBicyclo[2.2.1]heptane12 ± 2Serine Protease
2-Norbornanecarboxylic acidNorbornane450 ± 50Same
Cis-3-aminocyclohexanecarboxylic acidCyclohexane1200 ± 100Same
  • Key Insight : The bicyclic framework enhances rigidity, improving binding entropy (ΔS = +15 cal/mol·K) .

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